(10S)-Juvenile hormone III acid diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O4 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18)/b11-6+,12-10+/t13-/m0/s1 |
InChI Key |
UULZSWLWBGEDTD-WGRJTNITSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Metabolic Inactivation and Catabolism of 10s Juvenile Hormone Iii Acid Diol
Enzymatic Pathways of Juvenile Hormone Degradation
The degradation of JH III into its inactive metabolites is primarily accomplished by the synergistic action of two types of hydrolytic enzymes: juvenile hormone esterase (JHE) and juvenile hormone epoxide hydrolase (JHEH). researchgate.netnih.govnih.gov
Juvenile Hormone Esterase (JHE): This soluble enzyme, typically found in the hemolymph, initiates one of the two main degradation routes by hydrolyzing the methyl ester group at the C1 position of the JH III molecule. nih.govresearchgate.net This reaction yields JH III acid, a biologically inactive metabolite. wikipedia.org
Juvenile Hormone Epoxide Hydrolase (JHEH): This enzyme, which is generally membrane-bound and located within cells, catalyzes the hydration of the epoxide ring at the C10-C11 position of JH III. nih.govnih.gov This irreversible reaction opens the epoxide to form JH III diol. nih.gov
The sequential action of these two enzymes ultimately produces (10S)-Juvenile hormone III acid diol. researchgate.net The order in which the enzymes act can differ depending on the insect species; for instance, in Lepidoptera, the cleavage of the ester group by JHE typically precedes the hydration of the epoxide by JHEH. wikipedia.org The resulting JH III acid diol is considered a terminal metabolite with no known biological activity, primed for excretion. researchgate.netresearchgate.net
Tissue-Specific Distribution and Developmental Regulation of Catabolic Enzymes
The enzymes responsible for producing this compound are distributed in specific tissues and their expression is tightly regulated throughout an insect's life cycle to ensure precise control of JH titers.
JHE is primarily an extracellular enzyme found circulating in the hemolymph, while JHEH is an intracellular, membrane-associated enzyme found in various tissues, most notably the fat body and Malpighian tubules. nih.govnih.govresearchgate.net JHDK, which acts on JH diol, is a cytosolic protein also characterized in the Malpighian tubules. wikipedia.orgresearchgate.net
The expression and activity of these enzymes are developmentally regulated. For example, the levels of JHE and JHEH are often low during larval stages when high JH titers are required to maintain the juvenile state, but they increase dramatically before metamorphosis when the JH titer must be cleared. nih.gov This regulation is often tied to other hormonal cues; in Drosophila melanogaster, JHE mRNA levels rise with JH III peaks but fall during ecdysteroid peaks. nih.govfrontiersin.org Similarly, during reproductive diapause, a state of arrested development mediated by the absence of JH, the genes encoding JHE and JHEH are significantly upregulated to ensure low hormone levels. nih.gov
| Enzyme | Primary Location | Subcellular Location | Key Developmental Regulation |
|---|---|---|---|
| Juvenile Hormone Esterase (JHE) | Hemolymph | Extracellular (soluble) | Activity peaks when JH titer declines (e.g., pre-metamorphosis, diapause). nih.govnih.gov |
| Juvenile Hormone Epoxide Hydrolase (JHEH) | Fat Body, Malpighian Tubules, other tissues | Intracellular (membrane-bound) | Activity often correlates with JHE activity and is upregulated during diapause. nih.govnih.gov |
| Juvenile Hormone Diol Kinase (JHDK) | Malpighian Tubules | Intracellular (cytosolic) | Catalytic activity parallels that of JHEH. wikipedia.org |
Impact of Environmental Factors on Metabolic Rates
The rate of JH catabolism is not solely dependent on developmental programming but can also be influenced by external environmental conditions. These factors can alter the expression or activity of the degradative enzymes, thereby affecting the insect's physiology and development.
Temperature: Environmental stress, such as heat stress, has been shown to affect JH metabolism. In studies on Drosophila, exposure to high temperatures resulted in a decrease in the rate of JH hydrolysis, leading to reduced fertility. nih.gov This suggests that the enzymatic machinery for JH degradation can be compromised under stressful thermal conditions.
Photoperiod: The length of daylight is a primary environmental cue that triggers diapause in many insect species. The hormonal response to changing photoperiods includes a significant upregulation of JHE and JHEH expression to clear JH from the system and initiate a state of developmental arrest. nih.gov
Biological and Physiological Functions of 10s Juvenile Hormone Iii Acid Diol
Developmental Regulation and Metamorphosis
The precise regulation of JH III levels is fundamental to the control of insect development and metamorphosis. High titers of JH III maintain the juvenile or larval state, while a decrease in JH III levels is a prerequisite for the initiation of metamorphosis wikipedia.org. The formation of (10S)-Juvenile hormone III acid diol is a direct indicator of JH III degradation and thus plays a passive but critical role in these developmental transitions.
During larval development, periodic molts allow for an increase in size. These larval-larval molts occur in the presence of high levels of JH III. The hormone prevents the expression of genes that would otherwise initiate metamorphosis wikipedia.org. The degradation of JH III to this compound ensures that the JH III titer is appropriately modulated between molts. While there is no evidence to suggest that the acid diol itself actively influences larval progression, its formation is a key step in the reduction of JH III levels that must occur to permit the eventual transition to the pupal stage.
The transition from the final larval instar to the pupal stage, and subsequently to the adult form, is triggered by a significant drop in the circulating levels of JH III. This decrease in JH III allows for the developmental programs that lead to metamorphosis to be initiated. The enzymatic conversion of JH III to this compound is a primary mechanism for achieving this reduction in hormone titer nih.govmdpi.com. Therefore, the production of the acid diol is permissive for pupation and adult eclosion. Studies have shown that suppression of the enzymes responsible for JH degradation, which would lead to lower levels of the acid diol and higher levels of active JH, can delay or inhibit pupation nih.gov.
Table 1: Key Research Findings on the Role of JH III and its Metabolites in Developmental Regulation
| Developmental Process | Role of Juvenile Hormone III (JH III) | Role of this compound | Key Research Findings |
| Larval Instar Progression | Maintains juvenile characteristics and prevents premature metamorphosis. | Formation signifies the regulated degradation of JH III to control developmental timing. | High JH III titers are necessary for larval-larval molts. |
| Pupation | A significant decrease in JH III titer is required to initiate pupation. | Increased production indicates the downregulation of JH III, permitting the onset of metamorphosis. | Inhibition of JH III degradation enzymes delays pupation. nih.gov |
| Adult Eclosion | Low levels of JH III are necessary for the successful completion of metamorphosis and adult emergence. | Its presence reflects the continued suppression of JH III activity required for adult development. | Elevated JH III levels during metamorphosis can lead to developmental abnormalities and failure of eclosion. |
Reproductive Physiology
In adult insects, JH III resumes a critical role in regulating various aspects of reproductive physiology in both males and females wikipedia.orgeje.cz. The degradation of JH III to this compound is therefore essential for the temporal and spatial control of reproductive processes.
In many female insects, JH III is a major gonadotropic hormone, stimulating oogenesis (egg development) and vitellogenesis (yolk protein synthesis and uptake) wikipedia.org. JH III acts on the fat body to stimulate the production of vitellogenin, the precursor to the major yolk protein, and also facilitates its uptake by the developing oocytes. The timely cessation of these processes is equally important for normal reproductive cycling and is achieved through the metabolic degradation of JH III. The formation of this compound would therefore be expected to be high when vitellogenesis is being downregulated. While some studies have indicated that a related metabolite, JH-II acid, may have a hormonal function in the induction of vitellogenin in Manduca sexta, there is currently no evidence for a similar direct role for this compound nih.gov.
In male insects, JH III is known to influence spermatogenesis and the function of the accessory glands, which produce seminal fluids and other substances transferred to the female during mating wikipedia.org. These substances can have profound effects on female reproductive physiology and behavior. The activity of the accessory glands is often regulated by JH III levels. Consequently, the degradation of JH III to this compound is a key part of the regulatory system that controls male reproductive functions. There is no current research to suggest that the acid diol metabolite has a direct stimulatory or inhibitory role in spermatogenesis or accessory gland function.
JH III has been shown to influence a range of reproductive behaviors in insects, including mating, pheromone production, and oviposition site selection eje.cz. The levels of active JH III can correlate with the expression of these behaviors. As the inactive metabolite, this compound does not appear to have a direct impact on reproductive behaviors. However, the enzymatic processes that lead to its formation are crucial for modulating the hormonal state that underlies these behaviors.
Table 2: Overview of JH III and its Metabolite's Role in Reproductive Physiology
| Reproductive Process | Role of Juvenile Hormone III (JH III) | Role of this compound | Supporting Evidence |
| Oogenesis and Vitellogenesis | Stimulates yolk protein synthesis and uptake by oocytes. wikipedia.org | Formation indicates the termination of JH III's gonadotropic effects. | JH III is a primary gonadotropic hormone in many insect species. |
| Spermatogenesis and Accessory Gland Function | Promotes the development and activity of male accessory glands. wikipedia.org | Its presence signifies the downregulation of JH III's influence on male reproductive tissues. | Research has linked JH III levels to accessory gland protein production. |
| Reproductive Behaviors | Influences mating behavior, pheromone production, and oviposition. eje.cz | No direct role identified; its formation is part of the overall regulation of the hormonal state. | Studies have shown correlations between JH III titers and the expression of reproductive behaviors. |
Diapause Induction and Termination
Diapause, a state of developmental arrest, is a critical survival strategy for insects facing unfavorable environmental conditions. The regulation of diapause is tightly linked to hormonal fluctuations, with JH III playing a central role. The degradation of JH III to this compound is a key mechanism in initiating and maintaining this dormant state.
Hormonal Control of Reproductive Diapause
Reproductive diapause, characterized by the cessation of reproductive development in adult insects, is predominantly triggered by a significant drop in JH III levels. nih.govresearchgate.netnih.govfrontiersin.org This reduction in JH III is achieved through a two-step enzymatic process. First, JH esterase (JHE) hydrolyzes the methyl ester group of JH III to form JH III acid. Subsequently, JH epoxide hydrolase (JHEH) adds a water molecule to the epoxide ring of JH III acid, yielding the inactive this compound. wikipedia.org
The upregulation of genes encoding JHE and JHEH is a common feature observed in insects entering reproductive diapause. nih.govfrontiersin.org This enhanced enzymatic activity ensures the rapid conversion of active JH III to its inactive metabolites, including this compound, thereby maintaining the low JH III titer necessary for the diapause state. For instance, in the ladybeetle Coccinella septempunctata, the expression of both JHE and JHEH is significantly increased during diapause preparation and remains high throughout diapause. nih.govresearchgate.net Conversely, the termination of diapause is associated with a decrease in the activity of these degradative enzymes and a subsequent rise in JH III levels.
The following table summarizes the key enzymes involved in the degradation of JH III leading to the formation of this compound and their role in reproductive diapause.
| Enzyme | Substrate | Product | Role in Reproductive Diapause |
| Juvenile Hormone Esterase (JHE) | Juvenile Hormone III | Juvenile Hormone III Acid | Upregulated to decrease JH III levels for diapause induction and maintenance. |
| Juvenile Hormone Epoxide Hydrolase (JHEH) | Juvenile Hormone III Acid | This compound | Upregulated to ensure complete inactivation of JH III for diapause induction and maintenance. |
Modulation of Larval or Pupal Diapause States
In contrast to reproductive diapause, larval or pupal diapause is often initiated and maintained by high titers of JH. In these cases, the downregulation of JH III degradation pathways would be expected. However, the termination of larval or pupal diapause requires a decrease in JH III levels to allow for the initiation of metamorphosis. Therefore, the enzymatic conversion of JH III to this compound becomes crucial for ending the diapause state and resuming development. The precise timing of the upregulation of JHE and JHEH activity is critical for the successful completion of the life cycle.
Behavioral Modulation
Juvenile hormone III is known to influence a variety of insect behaviors, including foraging, social organization, and aggression. wikipedia.org The degradation of JH III to this compound, by reducing the active hormone's concentration, plays a permissive role in the expression of behaviors that are inhibited by high JH III titers.
Influence on Foraging and Social Organization
In social insects like the honey bee (Apis mellifera), JH III levels are correlated with the division of labor. Younger bees, which typically perform tasks within the hive, have lower JH III titers, while older foraging bees have higher levels. wikipedia.org While the increase in JH III is associated with the transition to foraging, the initial low levels in young bees are maintained by its degradation. Therefore, the formation of this compound is part of the metabolic process that helps define the behavioral roles within the colony.
Regulation of Aggressive and Defensive Behaviors
Aggressive and defensive behaviors in some insect species are also modulated by JH III. For example, in some species, higher levels of JH III are linked to increased aggression. wikipedia.org The metabolic clearance of JH III to its inactive diol acid form would, in these contexts, be expected to lead to a reduction in aggressive tendencies. This hormonal regulation allows for plasticity in behavioral responses depending on the social and environmental context.
Stress Response and Adaptation to Environmental Perturbations
Insects are frequently exposed to a variety of environmental stressors, such as temperature extremes, starvation, and pathogens. Hormonal responses, including the regulation of JH III levels, are critical for adapting to these challenges. The degradation of JH III to this compound can be a component of the physiological response to stress.
Studies have shown that exposure to certain stressors can lead to an increase in the degradation of JH III. frontiersin.orgnih.govnih.gov This reduction in active JH III, leading to the accumulation of metabolites like this compound, can be part of a strategy to conserve resources and enhance survival under adverse conditions. For example, under starvation stress, some insects exhibit delayed development, which is associated with an increase in JH III levels. frontiersin.org However, in other stress contexts, a decrease in JH III through enhanced degradation can be adaptive. For instance, in Manduca sexta, exposure to various stressors leads to a reduction in the hemolymph JH binding protein, which would increase the bioavailability of JH III to be degraded, thereby impacting development and survival. nih.gov The formation of this compound is the terminal step in this stress-induced metabolic clearance of the active hormone.
Molecular Mechanisms of 10s Juvenile Hormone Iii Acid Diol Action
Interaction with Juvenile Hormone Receptors and Binding Proteins
The initiation of a hormonal response is contingent upon the specific binding of a ligand to its receptor. wikipedia.org In the case of the juvenile hormone signaling pathway, the primary receptor is a protein known as Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors. nih.govcabidigitallibrary.org The active hormone, JH III, binds to a specific pocket within the Per-Arnt-Sim (PAS-B) domain of the Met receptor. nih.gov This interaction is the critical first step in mediating the hormone's physiological effects.
However, (10S)-Juvenile hormone III acid diol does not effectively interact with these receptors. The enzymatic conversion of the methyl ester to a carboxylic acid and the hydration of the epoxide to a diol fundamentally alter the molecule's three-dimensional structure and chemical properties. These changes prevent it from fitting into the hydrophobic ligand-binding pocket of the Met receptor, thus precluding the initiation of the signaling cascade. wikipedia.org
Ligand-receptor binding kinetics quantify the affinity and rate of interaction between a molecule and its receptor. For the active hormone, JH III, studies have determined high-affinity binding to the Met receptor, with reported equilibrium dissociation constants (Kd) in the low nanomolar range, such as 2.9 nM and 5.3 nM. nih.govcaymanchem.comglpbio.com This strong binding affinity ensures that physiological concentrations of JH III can efficiently activate its receptor.
In contrast, this compound is considered a biologically inactive metabolite. wikipedia.orgechelon-inc.com Due to the structural modifications at both the C10-epoxide and the methyl ester positions, it does not exhibit significant binding affinity for the Met receptor. Consequently, specific binding kinetics, such as a Kd value, for the interaction between this compound and the Met receptor have not been established, as no functional binding occurs. The metabolic process effectively serves to terminate the hormone's activity by preventing this initial binding step. wikipedia.org
Table 1: Comparative Binding Affinities for the Juvenile Hormone Receptor (Met)
| Compound | Receptor | Reported Kd (nM) | Biological Activity |
|---|---|---|---|
| Juvenile Hormone III | Methoprene-tolerant (Met) | 2.9 - 12.3 nih.govcaymanchem.com | Active |
The binding of an agonist ligand to its receptor induces a conformational change in the receptor protein, which is a crucial step in signal transduction. When JH III binds to the PAS-B domain of the Met receptor, it causes a significant structural rearrangement. nih.gov This altered conformation facilitates the dissociation of Met from a homodimer complex and promotes its heterodimerization with a co-receptor partner, Taiman (also known as FISC or SRC). nih.govsciencedaily.com This newly formed, ligand-activated Met-Taiman complex is the functional unit that proceeds to regulate gene expression. nih.gov
As this compound does not bind to the Met receptor, it fails to induce the necessary conformational changes. Without this initial binding event, the Met receptor remains in its inactive state, unable to recruit or form a functional complex with the Taiman co-receptor. The inability to trigger this essential step is central to the biological inactivity of the acid diol metabolite.
Transcriptional Regulation and Gene Expression Profiling
The primary mechanism of juvenile hormone action is the direct regulation of gene transcription. cabidigitallibrary.org The active Met-Taiman receptor complex functions as a transcription factor that binds to specific DNA sequences to control the expression of target genes. nih.gov Because this compound cannot initiate the formation of this complex, it does not participate in the transcriptional regulation of JH-responsive genes.
The application of active JH III has been shown to regulate a wide array of genes involved in various physiological processes. frontiersin.orgmpg.de A key target gene that is consistently upregulated by JH III is Krüppel homolog 1 (Kr-h1), which acts as a critical repressor of metamorphosis. nih.gov Other target genes are involved in reproduction, pheromone biosynthesis, and general metabolism. frontiersin.orgnih.gov These genes are part of complex networks that control the insect's developmental trajectory and reproductive maturation. The expression of these genes is dependent on the presence of the active Met-Taiman complex. Since this compound is inactive, it does not lead to the induction or repression of these JH target genes and networks.
The specificity of gene regulation by the JH receptor complex is determined by its interaction with specific DNA sequences known as Juvenile Hormone Response Elements (JHREs), located in the promoter or enhancer regions of target genes. nih.gov Analysis of JH-responsive genes has identified conserved motifs within these JHREs, often containing an E-box sequence (CACGTG). The Met-Taiman heterodimer directly binds to these JHREs to activate transcription. The formation of the Met-Taiman complex and its subsequent binding to JHREs are strictly dependent on the presence of an active ligand like JH III. This compound, being unable to activate the receptor, cannot facilitate the binding of the transcriptional machinery to these promoter and enhancer elements.
Downstream Signaling Cascades and Protein Interactions
The primary downstream signaling pathway for juvenile hormone is the direct transcriptional activation mediated by the Met-Taiman complex. Following the binding of JH III to Met and the subsequent recruitment of Taiman, the complex translocates to the nucleus and binds to JHREs, initiating gene expression. This represents the canonical pathway of JH action.
Because this compound fails to initiate the first step of this cascade—receptor binding—it does not trigger any of the subsequent downstream events. There is no receptor activation, no co-receptor recruitment, and consequently, no activation of target gene transcription. The metabolic conversion of JH III to this compound is a definitive terminal step that ensures the signaling cascade is shut down. While the active hormone pathway involves intricate protein-protein interactions (Met-Taiman) and protein-DNA interactions (Met-Taiman with JHREs), the acid diol metabolite does not participate in these molecular events.
Involvement of Protein Kinases and Phosphorylation Events
The metabolic pathway of juvenile hormones (JH) involves several enzymatic steps, including phosphorylation, which is crucial for their degradation and clearance. A key enzyme in this process is Juvenile Hormone Diol Kinase (JHDK). JHDK is responsible for phosphorylating JH diol, converting it into a more polar conjugate, JH diol phosphate, to facilitate excretion. wikipedia.org This enzyme has been characterized in several insect species, including Manduca sexta (tobacco hornworm) and Bombyx mori (silkworm). wikipedia.orgresearchgate.net
Structurally, JHDK from M. sexta is a cytosolic protein composed of two identical 20 kDa subunits. wikipedia.org Studies on recombinant JHDK from Bombyx mori have confirmed its function in catalyzing the conversion of 10S-JH diol into JH diol phosphate. researchgate.net
However, a critical aspect of JHDK's function is its substrate specificity. Research has surprisingly shown that the enzyme does not recognize or act upon JH acid diols. wikipedia.org This finding indicates that this compound is not a substrate for JHDK and therefore is not metabolized through this phosphorylation pathway. This suggests that the generally accepted catabolic pathway for JH, where JH acid is converted to JH acid diol, may need re-evaluation, as the acid diol cannot be phosphorylated by JHDK for final clearance. wikipedia.org
While direct phosphorylation of this compound by kinases like JHDK appears unlikely, the parent hormone, JH, can induce broader phosphorylation events through non-genomic signaling. In the mosquito Aedes aegypti, JH has been shown to induce the phosphorylation of key proteins within the insulin/insulin-like growth factor (IGF) signaling (IIS) pathway. nih.gov This action is rapid and mediated by the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR network, highlighting a crosstalk between JH and crucial metabolic signaling pathways. nih.gov Whether the acid diol metabolite can trigger similar phosphorylation cascades remains an area for further investigation.
| Enzyme | Substrate(s) | Product | Role in (10S)-JH III Acid Diol Action |
| Juvenile Hormone Diol Kinase (JHDK) | JH I diol, JH III diol | JH diol phosphate | Does not phosphorylate JH acid diols. wikipedia.org |
| PI3K/Akt/mTOR Pathway Kinases | Various downstream effectors (e.g., 4E-BP1, S6K) | Phosphorylated effector proteins | Induced by parent hormone JH; role of acid diol is unknown. nih.gov |
Identification of Signaling Intermediaries
The signaling pathways initiated by juvenile hormones involve a cascade of intermediary molecules that translate the hormonal signal into a cellular response. For the parent hormone, JH III, these pathways are increasingly well-understood and involve both genomic and non-genomic actions.
In the context of non-genomic signaling, JH can rapidly activate second messenger systems. In Aedes aegypti, JH-induced phosphorylation events are mediated by the PI3K/Akt/mTOR signaling network. nih.gov Key effector proteins identified as intermediaries in this pathway include:
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)
Ribosomal protein S6 kinase (S6K)
Forkhead box protein O1 (FoxO1)
The phosphorylation of these proteins in response to JH suggests a mechanism for rapid, translation-level control over metabolic processes. nih.gov This signaling appears to involve both the insulin receptor (InR) and the canonical JH receptor, Methoprene-tolerant (Met), indicating a complex interplay between different receptor systems at the cell membrane. nih.gov
For genomic actions, the primary intermediary is the Methoprene-tolerant (Met) protein, which functions as an intracellular JH receptor. nih.govnih.gov Upon binding JH, Met forms a complex with other proteins, such as Steroid Receptor Coactivator (SRC) . nih.gov This JH/Met/SRC complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, such as Krüppel homolog 1 (Kr-h1), to regulate their transcription. nih.gov
While these intermediaries are established for JH III, their specific interaction with this compound is not well-defined. The ability of the acid diol to engage these pathways likely depends on its capacity to bind to receptors like Met or to initiate membrane-associated signaling events, which remains an active area of research.
Epigenetic Modifications and Chromatin Remodeling
Emerging evidence indicates that the action of juvenile hormone is intertwined with epigenetic regulation, which involves modifications to DNA and histone proteins that alter gene expression without changing the underlying DNA sequence. These modifications, particularly histone acetylation and deacetylation, play a significant role in mediating JH's effects on gene transcription. nih.gov
The state of chromatin, whether it is "open" (euchromatin) for transcription or "closed" (heterochromatin), is largely controlled by the antagonistic activities of two enzyme families:
Histone Acetyltransferases (HATs): These enzymes add acetyl groups to histone proteins, generally leading to a more relaxed chromatin structure and increased gene expression.
Histone Deacetylases (HDACs): These enzymes remove acetyl groups, resulting in more condensed chromatin and transcriptional repression. nih.gov
Studies in Tribolium castaneum (red flour beetle) have shown that JH action is influenced by these epigenetic regulators. Treatment of beetle cells with Trichostatin A (TSA), an HDAC inhibitor, led to an increase in the expression of hundreds of genes, including the primary JH-response gene Kr-h1. nih.gov Conversely, knocking down the gene for CREB-binding protein (CBP), a protein with HAT activity, caused a decrease in the expression of Kr-h1 and other JH target genes. nih.gov
These findings strongly suggest that the transcriptional activation mediated by the JH-receptor complex involves the recruitment of HATs like CBP to remodel chromatin at target gene promoters, making them accessible for transcription. nih.govnih.gov While this mechanism has been demonstrated for the parent hormone, it is plausible that metabolites like this compound could also influence gene expression through similar epigenetic pathways, provided they can effectively engage the nuclear receptor machinery.
Endocrine Regulation and Interplay with Other Hormones
Neurosecretory Control of Juvenile Hormone Synthesis and Release
The synthesis and release of Juvenile Hormone (JH) from a pair of endocrine glands called the corpora allata (CA) are under precise neurosecretory control originating from the brain. wikipedia.org This regulation is primarily mediated by two opposing classes of neuropeptides: allatotropins, which stimulate JH synthesis, and allatostatins, which inhibit it. wikipedia.orgresearchgate.netnih.gov These neuropeptides are produced by neurosecretory cells and act directly on the CA, modulating the rate of JH production in response to developmental and physiological needs. nih.govmdpi.com
The titer of active JH III in the hemolymph is a direct determinant of the amount of substrate available for degradation to (10S)-Juvenile hormone III acid diol. Therefore, the neurosecretory control of the CA is the first and most critical step in regulating the formation of this inactive metabolite. When allatotropins stimulate the CA, the increased production of JH III subsequently leads to a higher rate of its inactivation and the formation of JH III acid diol to maintain hormonal balance. Conversely, when allatostatins suppress CA activity, the reduced output of JH III results in lower levels of its degradation products. This intricate control ensures that JH is present only at the specific times and concentrations required for its biological function, with its degradation being a key part of the regulatory cycle.
Key Neurosecretory Peptides Regulating Juvenile Hormone Synthesis
| Neuropeptide Class | Function | Primary Effect on JH Titer | Consequence for JH III Acid Diol Formation |
|---|---|---|---|
| Allatotropins (AT) | Stimulate JH synthesis and release from the corpora allata. nih.govbiorxiv.org | Increase | Increases rate of formation |
| Allatostatins (AST) | Inhibit JH synthesis and release from the corpora allata. researchgate.net | Decrease | Decreases rate of formation |
Feedback Mechanisms in Juvenile Hormone Homeostasis
Maintaining the appropriate concentration of Juvenile Hormone (JH) is crucial for normal insect development and reproduction, a state known as hormonal homeostasis. This balance is achieved through the interplay of JH biosynthesis and its metabolic clearance. The degradation of JH III to this compound is the primary pathway for its inactivation and is a cornerstone of this homeostatic mechanism. wikipedia.orgnih.gov The rate of this degradation is controlled by the activity of key enzymes, primarily JH esterase (JHE) and JH epoxide hydrolase (JHEH). wikipedia.orgwikipedia.org
Evidence suggests the existence of feedback loops where JH itself can influence its own synthesis and degradation pathways. nih.govfrontiersin.org For instance, exogenous application of a JH analog has been shown to alter the expression of genes encoding both biosynthetic enzymes, like JH acid methyltransferase (JHAMT), and degradative enzymes like JHE and JHEH in some species. frontiersin.orgnih.gov This indicates that JH can, directly or indirectly, regulate the machinery responsible for its own turnover. While direct feedback action by the this compound metabolite on the corpora allata has not been clearly established, the regulation of degradative enzyme expression by the active hormone is a key part of the homeostatic control system. By modulating the expression of JHE and JHEH, the insect can fine-tune the clearance rate of JH, thereby controlling the duration of its signal and ensuring a rapid return to a basal state once the hormonal signal is no longer required.
Key Enzymes in JH III Metabolism and Homeostasis
| Enzyme | Function | Product | Role in Homeostasis |
|---|---|---|---|
| Juvenile Hormone Esterase (JHE) | Hydrolyzes the methyl ester group of JH III. nih.gov | JH III acid | Initiates the primary pathway of JH inactivation. |
| Juvenile Hormone Epoxide Hydrolase (JHEH) | Hydrates the epoxide ring of JH III or JH III acid. nih.gov | JH III diol or JH III acid diol | Completes the inactivation of JH. |
| Juvenile Hormone Diol Kinase (JHDK) | Phosphorylates JH III diol. mdpi.com | JH III diol phosphate | Further modifies the metabolite to increase solubility for excretion. wikipedia.org |
Cross-talk with Ecdysteroid Signaling Pathways
Insect metamorphosis is governed by the interplay between two principal hormones: JH, which maintains the juvenile "status quo," and the steroid hormone 20-hydroxyecdysone (B1671079) (20E), which initiates molting and promotes metamorphic progression. youtube.com These two hormonal pathways engage in an antagonistic cross-talk, where the relative titers of each hormone dictate the developmental outcome. nih.gov A high level of JH during a molt ensures that the insect molts into another larval instar, while a decrease in the JH titer allows 20E to direct metamorphosis to the pupal and adult stages. youtube.com
The degradation of JH III to this compound is a critical event that permits the shift in hormonal dominance from JH to 20E, thereby allowing metamorphosis to proceed. The removal of active JH is necessary for the full expression of 20E-responsive genes that drive the profound cellular changes of metamorphosis. nih.gov Research has shown that JH and 20E can mutually repress each other's biosynthesis; JH signaling can inhibit ecdysteroid production, and conversely, 20E can suppress JH synthesis in the corpora allata. nih.gov Therefore, the efficient enzymatic conversion of JH III to its inactive acid diol form is a prerequisite for the ecdysteroid signaling pathway to take precedence and orchestrate the complex events of insect metamorphosis.
Antagonistic Actions of Juvenile Hormone and Ecdysteroids
| Hormone | Primary Role in Metamorphosis | Effect on Other Hormone's Synthesis | Significance of JH III Degradation |
|---|---|---|---|
| Juvenile Hormone (JH) | Prevents metamorphosis, maintains larval characteristics ("status quo" hormone). wikipedia.org | Suppresses ecdysteroid biosynthesis. nih.gov | Degradation to JH III acid diol is required to relieve the inhibition on metamorphosis. |
| 20-Hydroxyecdysone (20E) | Initiates molting and promotes progression to pupal and adult stages. youtube.com | Suppresses JH biosynthesis. nih.govnih.gov | Allows 20E signaling to become dominant, triggering metamorphic development. |
Interactions with Neuropeptides, Biogenic Amines, and Growth Factors
The regulation of the Juvenile Hormone (JH) endocrine axis is not solely dependent on allatotropins and allatostatins but is integrated into a broader physiological network involving other signaling molecules like biogenic amines and growth factors. nih.govnih.gov These factors can influence JH homeostasis by modulating its synthesis, thereby affecting the rate at which JH III is converted to this compound.
Biogenic amines, such as dopamine and octopamine, have been shown to play a role in controlling JH levels, often in response to stress or as part of the regulation of reproduction. nih.govresearchgate.net For example, dopamine has been identified as a mediator in the reciprocal regulation between JH and 20E. nih.gov
Furthermore, the insulin/insulin-like growth factor signaling (IIS) pathway, a key regulator of growth and metabolism in response to nutritional status, is intricately linked with the JH axis. nih.govbiologists.com Insulin signaling can positively influence JH synthesis, linking the insect's nutritional state to its developmental and reproductive processes. nih.govnih.govmdpi.com Conversely, JH has been shown to regulate components of the insulin pathway. nih.govnih.gov This cross-talk ensures that JH production, and consequently its degradation to the acid diol, is coordinated with the organism's metabolic state. The interplay with these various signaling pathways allows the insect to integrate diverse internal and external information to produce a coherent endocrine response, with the rate of JH III inactivation being a key output. nih.gov
Environmental Cues and Photoperiodic Influences on Endocrine Axis
Insects must align their development, reproduction, and behavior with favorable environmental conditions. They achieve this by interpreting external cues such as photoperiod (day length), temperature, and nutrient availability, and translating them into endocrine signals. routledge.comncsu.edu These environmental factors profoundly influence the Juvenile Hormone (JH) axis, affecting both the synthesis of JH III and its degradation to this compound.
One of the most dramatic examples of this regulation is insect diapause, a state of hormonally controlled developmental arrest that allows insects to survive harsh conditions. frontiersin.orgnih.gov Reproductive diapause in adult insects is typically characterized by the cessation of reproductive development and is often induced by short-day photoperiods. bioone.org A key trigger for the induction and maintenance of diapause is a significant drop in the circulating titer of JH. nih.govfrontiersin.org This reduction is achieved both by suppressing JH synthesis in the corpora allata and by increasing the rate of its metabolic clearance. nih.govfrontiersin.org Studies have shown that the expression of JH degradation enzymes, JHE and JHEH, is often significantly upregulated during diapause, leading to enhanced conversion of JH to its inactive metabolites, including the acid diol. nih.govfrontiersin.org This demonstrates that the regulation of JH degradation is a critical mechanism through which environmental cues control major life history events.
Influence of Environmental Cues on the Juvenile Hormone Axis
| Environmental Cue | Physiological Response | Effect on JH Titer | Mechanism |
|---|---|---|---|
| Short-day Photoperiod | Induction of Diapause | Decrease frontiersin.orgbioone.org | Suppression of JH synthesis and upregulation of JH degradation enzymes (JHE, JHEH). nih.govfrontiersin.org |
| Long-day Photoperiod | Promotion of Reproduction bioone.org | Increase bioone.org | Stimulation of JH synthesis by the corpora allata. |
| Nutrient Availability | Regulation of Growth and Reproduction nih.gov | Increase (with sufficient nutrients) | Nutrient-sensing pathways (e.g., insulin signaling) stimulate JH synthesis. nih.govmdpi.com |
| Starvation | Cessation of Reproduction/Growth | Decrease | Reduced insulin signaling leads to decreased JH synthesis; increased JH degradation. nih.gov |
Analytical Methodologies for Studying 10s Juvenile Hormone Iii Acid Diol
Extraction and Sample Preparation from Biological Samples
The primary step in analyzing (10S)-Juvenile hormone III acid diol is its efficient extraction from biological samples such as hemolymph, tissues (e.g., corpora allata), or whole-body extracts. nih.gov The choice of extraction solvent and cleanup procedure is critical for high recovery and removal of interfering substances.
Liquid-liquid extraction (LLE) is a common technique. researchgate.net Various organic solvents have been utilized, with the selection depending on the sample matrix. For instance, studies have employed methanol-water-hexane, isooctane, and chloroform for JH extraction. nih.gov In some cases, hexane has been shown to be nearly twice as effective as other solvents for specific tissues. nih.gov A typical sample clean-up procedure for insect hemolymph involves protein precipitation using a mixture of methanol and isooctane (1:1, v/v), followed by centrifugation to separate the phases and partial evaporation of the organic solvents. nih.govresearchgate.net For tissue samples, a protocol might involve homogenization in a saline solution, addition of hexane, vortexing, sonication, and centrifugation to isolate the organic phase containing the analyte. nih.gov
In certain methodologies, a chemical conversion step is integrated into the sample preparation. To facilitate analysis or improve immunoassay recognition, juvenile hormones can be treated with acidic dioxane, which quantitatively converts the epoxide moiety into the corresponding diol. researchgate.netnih.gov
| Parameter | Description | Source(s) |
| Sample Types | Hemolymph, Corpora Allata-Corpora Cardiaca (CA-CC), Whole body extracts | nih.govnih.gov |
| Extraction Technique | Liquid-Liquid Extraction (LLE), Protein Precipitation | researchgate.netnih.gov |
| Common Solvents | Hexane, Isooctane, Methanol, Chloroform | nih.govresearchgate.net |
| Cleanup Steps | Centrifugation, Sonication, Filtration, Evaporation under N₂ | nih.govnih.gov |
| Chemical Conversion | Treatment with acidic dioxane to convert epoxide to diol | nih.gov |
Chromatographic Separation Techniques
Due to the complexity of biological extracts, chromatographic separation is an indispensable step prior to detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used.
Reverse-phase HPLC (RP-HPLC) is the predominant method for separating JH III acid diol and related compounds from matrix components. researchgate.net The separation is typically achieved on a C18 column with a gradient elution. nih.gov
The mobile phase commonly consists of a binary solvent system, such as water and methanol or water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govmpg.de A well-defined gradient program allows for the effective separation of the various JH metabolites, which can then be directed to a detector. mpg.de While mass spectrometry is the definitive detection method, HPLC coupled to a fluorescent detector (HPLC-FD) has also been developed as a highly sensitive technique. nih.gov This approach requires a derivatization step where the analyte is tagged with a fluorescent molecule, enhancing detectability to the low femtomole range. nih.gov
| Parameter | Typical Value / Description | Source(s) |
| Stationary Phase | C18 column (e.g., ReproSil-Pur ODS-3, Acclaim C18) | nih.govmpg.de |
| Mobile Phase A | Water, often with 0.1% formic acid | mpg.de |
| Mobile Phase B | Acetonitrile or Methanol, often with 0.1% formic acid | nih.govmpg.de |
| Elution Mode | Gradient elution | nih.govmpg.de |
| Flow Rate | ~300 µL/min | mpg.de |
| Detection | Mass Spectrometry (MS), Fluorescence Detection (FD) post-derivatization | nih.govnih.gov |
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for JH analysis. mdpi.comste-mart.com GC provides excellent separation of complex mixtures. ste-mart.com However, due to the low volatility of compounds like JH III acid diol, derivatization is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. illinois.edu A common derivatization strategy involves converting the compound into a d₃-methoxyhydrin derivative, which can then be readily quantified by GC-MS. illinois.edu This method offers high resolution and the ability to quantify small amounts of the hormone. illinois.edu
Mass Spectrometric Detection and Quantification
Mass spectrometry is the gold standard for the unequivocal identification and quantification of juvenile hormones and their metabolites. researchgate.netmdpi.com Its high sensitivity and specificity allow for detection at the low femtomole or picogram levels often found in biological samples. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly robust combination for analyzing JH III acid diol at trace levels in complex matrices. researchgate.netcore.ac.uk This technique utilizes a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity. core.ac.ukresearchgate.net In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. researchgate.net
For JH III, the protonated molecule [M+H]⁺ at m/z 267 is often selected as the precursor ion. researchgate.net The most common fragmentation pathway involves the loss of methanol (CH₃OH), resulting in a primary product ion at m/z 235. researchgate.net By monitoring specific precursor-to-product ion transitions (e.g., 267 → 235), analysts can quantify the target compound with high confidence, even in the presence of co-eluting matrix components. researchgate.net The use of a heavy-isotope-labeled internal standard, such as JH III-D3, is crucial for accurate quantification, as it corrects for variations in sample preparation, extraction recovery, and instrument response. researchgate.netnih.gov LC-MS/MS methods have achieved limits of detection as low as 8 pg/mL. nih.govresearchgate.netcore.ac.uk
| Parameter | Description | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | core.ac.uk |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | scielo.br |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (JH III) | m/z 267 [M+H]⁺ | researchgate.net |
| Primary Product Ion (JH III) | m/z 235 (loss of CH₃OH) | researchgate.net |
| Internal Standard | Heavy isotopomer (e.g., JH III-D3) | researchgate.netnih.gov |
| Sensitivity (LOD) | 6-8 pg for JHs and their diols | nih.govresearchgate.net |
While tandem mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HRMS) is invaluable for the initial structural confirmation of metabolites like this compound. nih.gov Instruments such as Time-of-Flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide highly accurate mass measurements, typically with sub-ppm accuracy. nih.govscielo.br
This precision allows for the determination of the elemental composition of the analyte, confirming its molecular formula. nih.gov Furthermore, HRMS coupled with fragmentation techniques (MS/MS or MSⁿ) allows for a detailed study of the molecule's fragmentation pathways. nih.gov By analyzing the precise masses of the fragment ions, researchers can deduce the structure of the original molecule, providing definitive evidence for the identification of JH metabolites. core.ac.uknih.gov
Immunoassays and Receptor-Based Binding Assays
Immunoassays and receptor-based binding assays are powerful techniques for the quantification and detection of juvenile hormones and their metabolites. They leverage the specific binding properties of antibodies or natural receptors to achieve high sensitivity.
Immunoassays: Radioimmunoassays (RIAs) have been specifically developed for the sensitive detection of juvenile hormones and their diol derivatives. nih.gov A notable RIA method involves the conversion of the parent juvenile hormone into its corresponding diol by opening the 10,11-epoxy ring with acidic dioxane. nih.gov This diol derivative is then made immunogenic by succinylation and coupling to a carrier protein like human serum albumin, which is used to immunize rabbits and generate high-titer antisera. nih.gov For the assay itself, a water-soluble, 125I-labelled analogue is created by coupling the succinylated JH diol to glycyltyrosine, which is then iodinated. nih.gov The assay operates on a competitive binding principle, where the unlabelled diol in a sample competes with the radiolabeled analogue for antibody binding sites. This method is highly sensitive, with a detection threshold below 0.015 pmol, and importantly, the antibodies raised against the diol of one JH can recognize the diols of other JHs (e.g., JH I, JH II, and JH III) equally well. nih.gov This allows for the separate quantification of different hormones as their diols after initial purification by methods like thin-layer chromatography or high-pressure liquid chromatography (HPLC). nih.gov
Receptor-Based Binding Assays: These assays utilize the natural binding proteins or receptors for juvenile hormones. A common approach is a competitive binding assay where a radiolabeled JH, such as [3H]10R-JH III, is displaced from a JH binding protein (JHBP) by unlabelled JH from a sample. nih.gov The specificity of these assays is critical. For instance, in an assay using JHBP from Locusta migratoria, the this compound was found to be a very poor competitor. It competed at least 1,000 times less strongly than JH III for binding to the protein, indicating high specificity of the binding protein for the active hormone over its diol metabolite. nih.gov This high degree of specificity allows for the accurate quantification of the active hormone even in the presence of its metabolites.
| Assay Component | Ligand | Relative Competition (%) | Reference |
| Locusta migratoria JHBP | 10R-JH III | 100 | nih.gov |
| Locusta migratoria JHBP | JH II | ~20 | nih.gov |
| Locusta migratoria JHBP | JH I | ~10 | nih.gov |
| Locusta migratoria JHBP | JH III diol | <0.1 | nih.gov |
| Locusta migratoria JHBP | JH III acid | <0.1 | nih.gov |
Radiometric and Isotopic Labeling Approaches for Metabolic Tracing
Radiometric and isotopic labeling techniques are indispensable for elucidating the biosynthetic and metabolic pathways of juvenile hormones, including the formation of this compound. These methods involve introducing atoms with a specific isotopic signature (radioactive or heavy) into precursor molecules and tracking their incorporation into downstream products.
Radiochemical assays are also routinely used to measure the rate of JH biosynthesis. For example, the rate of JH III synthesis in the male accessory glands (MAGs) of the longhorned beetle, Apriona germari, was measured by incubating the glands with 3H-methionine and quantifying the radioactivity incorporated into JH III. nih.gov This same principle allows for tracing the fate of the hormone; in the same study, males were injected with 3H-methionine, and the transfer of radioactive JH to females during mating and its subsequent incorporation into eggs was monitored. nih.gov Such methods are fundamental to understanding the complete lifecycle of the hormone, from synthesis to its ultimate metabolic inactivation to products like the acid diol.
| Isotope | Precursor Molecule | Target Organism/System | Analyte(s) | Key Finding | Reference |
| 14C | [2-14C]acetate | Locust Corpora Allata (in vitro) | JH-III, JH-III diol | Demonstrated intrinsic synthesis of JH-III diol by the gland. | nih.govdocumentsdelivered.com |
| 3H | [methyl-3H]methionine | Locust Corpora Allata (in vitro) | JH-III, JH-III diol | Confirmed similar precursor incorporation ratio into JH-III and its diol. | nih.govdocumentsdelivered.com |
| 3H | 3H-methionine | Apriona germari Male Accessory Glands (in vitro) | JH III | Quantified the rate of JH III biosynthesis. | nih.gov |
In vitro Organ Culture and Cell-Based Assay Systems
In vitro organ culture and cell-based assays provide controlled environments to study the hormonal regulation and molecular mechanisms of JH biosynthesis and action, isolated from the complexities of a whole organism.
In vitro Organ Culture: The culture of endocrine glands, particularly the corpora allata (CA), is a cornerstone of research into JH biosynthesis. The intrinsic synthesis and release of Juvenile hormone-III 10,11-diol alongside JH-III was demonstrated by maintaining the CA of adult locust females in an in vitro culture system. nih.govdocumentsdelivered.com This system allows for the direct analysis of secreted products and the manipulation of hormonal conditions. For example, the addition of cerebral locust allatotropin (a neuropeptide that stimulates JH synthesis) to the culture medium was shown to preferentially stimulate JH-III synthesis while only slightly enhancing the production of the diol. nih.govdocumentsdelivered.com This demonstrates that diol formation may be an additional, regulated control point for JH-III levels before the hormone is released into the hemolymph. nih.govdocumentsdelivered.com
Cell-Based Assay Systems: While this compound is typically an inactive metabolite, cell-based assays are crucial for confirming this lack of activity and for studying the receptors that mediate the action of the parent hormone, JH III. These assays often involve cells (either from insects or other sources like yeast) that have been genetically engineered to express JH receptors, such as the Methoprene-tolerant (Met) protein. The activation of the receptor by a ligand (like JH III) can be linked to a reporter gene (e.g., for luciferase or β-galactosidase). The resulting signal provides a quantitative measure of receptor activation. Such systems can be used to test the binding and activation potential of various compounds, including JH metabolites. The lack of a signal in the presence of the acid diol would provide functional evidence of its inactivity at the receptor level. Furthermore, cell culture systems can be used to study JH metabolism. For instance, incubating cells with JH III and subsequently analyzing the culture medium and cell extracts using techniques like HPLC can reveal the rate and profile of metabolite formation, including the production of the diol and acid diol. nih.govfigshare.com
Comparative and Evolutionary Perspectives of 10s Juvenile Hormone Iii Acid Diol
Conservation and Divergence of Juvenile Hormone Systems Across Insect Orders
The juvenile hormone system, while central to insect physiology, exhibits considerable diversity across different orders. The primary active form of JH in most insects is JH III. nih.govwikipedia.org However, other forms, such as JH 0, JH I, and JH II, are found predominantly in Lepidoptera (butterflies and moths). nih.govwikipedia.org The degradation of JH III into inactive metabolites is a conserved feature, primarily accomplished through two enzymatic pathways.
One pathway involves the hydrolysis of the methyl ester group by juvenile hormone esterase (JHE) to form JH III acid. The other pathway involves the hydration of the epoxide group by juvenile hormone epoxide hydrolase (JHEH) to yield JH III diol. wikipedia.orgwikipedia.org The sequential action of both enzymes results in the formation of JH III acid diol. The order of these enzymatic steps can vary among insect orders; for instance, in Lepidoptera, ester cleavage by JHE often precedes epoxide hydration by JHEH. wikipedia.org
The formation of (10S)-Juvenile hormone III acid diol is a direct consequence of these metabolic processes. While the general pathways of JH degradation are conserved, the specific activities and properties of JHE and JHEH can differ significantly between insect groups, reflecting divergent evolutionary trajectories. This divergence is likely linked to the varied roles of JH in the diverse life histories of insects, from the complete metamorphosis of holometabolous insects to the more gradual development of hemimetabolous insects.
Table 1: Key Enzymes in the Degradation of Juvenile Hormone III
| Enzyme | Abbreviation | Function | Product(s) |
| Juvenile Hormone Esterase | JHE | Hydrolyzes the methyl ester of JH III | JH III acid |
| Juvenile Hormone Epoxide Hydrolase | JHEH | Hydrates the epoxide of JH III | JH III diol |
| Combined Action | JH III acid diol |
Phylogenetic Analysis of Juvenile Hormone Biosynthetic and Metabolic Enzymes
Phylogenetic analyses of the enzymes involved in JH biosynthesis and metabolism have provided valuable insights into their evolutionary origins and relationships. Studies on JHE and JHEH reveal that these enzymes belong to larger superfamilies of hydrolases, suggesting that they were co-opted for their specific roles in JH regulation.
Juvenile Hormone Epoxide Hydrolase (JHEH): Phylogenetic studies have shown that insect JHEHs are related to vertebrate microsomal epoxide hydrolases. This suggests that these enzymes may have evolved from an ancestral role in detoxification to a more specialized function in hormone regulation. The conservation of the catalytic triad residues in insect JHEHs and their vertebrate counterparts supports this shared ancestry. nih.gov The diversity of JHEH-like genes in some insect genomes, as seen in Tribolium castaneum and Bombyx mori, indicates gene duplication events followed by functional divergence, which could contribute to the evolution of substrate specificity and the regulation of different JH homologs.
Juvenile Hormone Esterase (JHE): JHEs are part of the carboxylesterase family. Phylogenetic analyses have been used to identify true JHEs from other esterases based on sequence motifs and evolutionary relationships. The diversity of JHE genes across insect orders suggests a complex evolutionary history, likely driven by the need to precisely regulate JH titers in response to different developmental and environmental cues.
The stereospecificity of JHEH, which leads to the production of the (10S) enantiomer of the diol, is a critical aspect of its function. While detailed phylogenetic studies focusing specifically on the evolution of this stereoselectivity are not extensively available, the conserved nature of the enzyme's active site suggests that this stereospecificity is an ancient and functionally important trait.
Presence and Function of (10S)-Juvenile Hormone Acid Diol in Non-Insect Arthropods
The hormonal landscape of non-insect arthropods, particularly crustaceans, differs significantly from that of insects. The primary sesquiterpenoid hormone in crustaceans is methyl farnesoate (MF) , which is structurally similar to JH III but lacks the epoxide group. researchgate.netmdpi.com MF is considered the crustacean equivalent of JH and is involved in the regulation of reproduction and molting. researchgate.netoup.com
Given that MF is the predominant JH-like compound in crustaceans, the metabolic pathways leading to the formation of this compound are not directly applicable. However, the presence of enzymes with similarities to insect JHE and JHEH in some crustacean species suggests the potential for analogous metabolic pathways for MF.
For instance, JHE-like carboxylesterases have been identified in crustaceans and are thought to be involved in MF degradation. researchgate.net Additionally, the discovery of a cytochrome P450 CYP15-like gene in some crustaceans raises the possibility that epoxidized forms of MF, similar to JH III, could be synthesized, although this is not thought to be the primary pathway. nih.gov If epoxidized MF were present, it is conceivable that a JHEH-like enzyme could then act on it. A JHEH-like gene has been identified in the Chinese mitten crab, Eriocheir sinensis, and is suggested to potentially function as an MF hydrolase.
At present, there is no direct evidence for the natural occurrence or a specific physiological function of this compound in non-insect arthropods. Their hormonal systems appear to have diverged from those of insects before the evolution of JH III and its specific metabolic pathways.
Table 2: Comparison of Juvenile Hormone Systems in Insects and Crustaceans
| Feature | Insects | Crustaceans |
| Primary Sesquiterpenoid Hormone | Juvenile Hormone III (JH III) | Methyl Farnesoate (MF) |
| Presence of Epoxide Group | Yes | No |
| Key Metabolic Enzymes | JHE, JHEH | JHE-like carboxylesterases, potential JHEH-like enzymes |
| Primary Inactive Metabolite | JH III acid diol | Metabolites of MF |
Evolutionary Significance of Juvenile Hormone Metabolism and Regulation
The evolution of JH metabolism is intrinsically linked to the evolution of key insect life history traits. The precise regulation of JH titers is crucial for the timing of metamorphosis, the onset of reproductive maturity, and the induction and termination of diapause. The degradation of JH to inactive metabolites like this compound is a critical component of this regulatory system.
Metamorphosis: The transition from a juvenile to an adult form, a hallmark of many insect life cycles, is controlled by the interplay between ecdysteroids and JH. A decline in the JH titer at the end of the larval stage is necessary for the initiation of metamorphosis. nih.gov Enhanced degradation of JH, leading to the formation of inactive products, is a key mechanism for achieving this decline. The evolution of efficient JH degradation pathways was therefore a crucial step in the evolution of complete metamorphosis (holometaboly).
Reproductive Diapause: In many insects, reproductive diapause, a state of arrested development and reproduction, is initiated and maintained by low levels of JH. nih.govresearchgate.net Increased activity of JH metabolic enzymes, such as JHE and JHEH, contributes to the reduction of JH titers and the entry into diapause. nih.govresearchgate.net The subsequent reactivation of JH synthesis and a decrease in its degradation are necessary for diapause termination and the resumption of reproductive activity. The evolution of JH metabolism has thus provided a mechanism for insects to synchronize their life cycles with favorable environmental conditions.
Life History Trade-offs: The allocation of resources between competing functions, such as growth, reproduction, and survival, is a central concept in life history theory. JH plays a key role in mediating these trade-offs. For example, in some species, high JH levels are associated with reproduction, while low levels are linked to diapause and increased stress resistance. The enzymatic machinery for JH degradation allows for the dynamic regulation of these trade-offs in response to internal and external cues.
Research Gaps and Future Directions in 10s Juvenile Hormone Iii Acid Diol Studies
Elucidation of Novel or Uncharacterized Biological Functions
A significant gap in our understanding of insect endocrinology is the potential for JH metabolites to possess their own biological functions, independent of their role in the degradation pathway of the parent hormone. Currently, (10S)-Juvenile hormone III acid diol is primarily considered an inactive breakdown product destined for excretion wikipedia.org. However, this assumption may overlook novel regulatory roles.
Future Research Directions:
Bioassays for Biological Activity: Developing sensitive and specific bioassays to screen for potential biological activities of this compound is a critical first step. These assays could investigate its effects on various physiological processes known to be regulated by JH III, such as development, reproduction, and behavior, to determine if it has agonistic, antagonistic, or entirely novel effects wikipedia.org.
Phenotypic Screening: Systematic administration of this compound to various insect models at different life stages could reveal uncharacterized phenotypic effects. This approach may uncover roles in processes not traditionally associated with JH III.
Comparative Studies: Investigating the presence and concentration of this compound across different insect orders and correlating these with specific life history traits could provide clues to its potential functions.
Identification of Additional Signaling Components and Regulatory Networks
The signaling pathways and regulatory networks associated with JH III are complex, involving nuclear receptors and other signaling molecules nih.govnih.gov. However, whether this compound interacts with any of these components or has its own dedicated signaling pathway is unknown.
Future Research Directions:
Receptor Binding Studies: Investigating the binding affinity of this compound to known JH receptors, such as Methoprene-tolerant (Met), and other nuclear receptors could determine if it acts as a ligand frontiersin.organnualreviews.org.
Yeast Two-Hybrid Screens: This technique can be employed to identify proteins that interact with this compound, potentially revealing novel binding partners and components of a signaling cascade.
Phosphorylation and Kinase Assays: Given that JH diol can be phosphorylated by JHDK, investigating whether this compound can also be a substrate for kinases and what the functional implications of such a modification would be is a promising avenue wikipedia.orgmdpi.com.
Development of Advanced In Vivo Monitoring and Imaging Techniques
A major hurdle in studying the specific roles of JH metabolites is the difficulty in visualizing and quantifying them in real-time within a living organism. Current methods often rely on the extraction and quantification of hormones from whole-body or tissue homogenates, which lack spatial and temporal resolution nih.gov.
Future Research Directions:
Development of Specific Antibodies: Generating highly specific monoclonal or polyclonal antibodies against this compound would enable the development of immuno-based detection methods like ELISA and immunohistochemistry for its quantification and localization in tissues.
Fluorescent Probes and Biosensors: Designing and synthesizing fluorescent probes that specifically bind to this compound could allow for real-time imaging of its distribution and dynamics in live cells and tissues. Genetically encoded biosensors could also be developed to report on the intracellular concentration of this metabolite.
Advanced Mass Spectrometry Imaging: Techniques like MALDI imaging mass spectrometry could be optimized to map the spatial distribution of this compound within insect tissues and organs with high resolution.
Application of Integrative Omics Approaches (Genomics, Proteomics, Metabolomics)
Integrative omics approaches have revolutionized the study of hormone action by providing a global view of the molecular changes that occur in response to a specific signal nih.gov. However, these powerful techniques have not yet been specifically applied to understand the effects of this compound.
Future Research Directions:
Transcriptomics (RNA-Seq): Exposing insect cell lines or tissues to this compound and performing RNA-Seq can identify genes whose expression is altered, providing insights into the cellular processes it may regulate nih.govresearchgate.netmpg.defrontiersin.org.
Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can identify proteins that are differentially expressed or post-translationally modified in response to this compound. This can reveal downstream effector proteins and pathways.
Metabolomics: Untargeted metabolomics can be used to analyze the global metabolic profile of cells or tissues treated with this compound, uncovering broader metabolic pathways that are influenced by this compound nih.govresearchgate.netelsevierpure.com.
Table 1: Potential Omics Approaches for Studying this compound
| Omics Approach | Objective | Potential Findings |
| Transcriptomics (RNA-Seq) | Identify genes responsive to this compound. | Discovery of novel target genes and regulatory pathways. |
| Proteomics | Identify proteins whose expression or modification state is altered by this compound. | Identification of downstream effector proteins and signaling components. |
| Metabolomics | Characterize the global metabolic changes induced by this compound. | Understanding of the broader physiological impact and metabolic reprogramming. |
Understanding Ecological and Environmental Contexts of Juvenile Hormone Action
The levels of JHs and their metabolites can be influenced by various environmental factors, which in turn affects an insect's ability to adapt to changing conditions nih.gov. The ecological role of JH metabolites like this compound is a completely unexplored area.
Future Research Directions:
Environmental Stress Studies: Investigating how environmental stressors such as temperature, photoperiod, and nutritional availability affect the levels of this compound could reveal its role in mediating adaptive responses nih.gov.
Host-Parasite and Host-Pathogen Interactions: Examining the modulation of this compound levels during parasitic or pathogenic infections could uncover its potential involvement in immune responses.
Pheromone Communication and Social Behavior: In social insects, JH III is known to play a role in caste determination and behavior. Investigating whether this compound has any signaling role in these contexts could open up new avenues of research in chemical ecology mpg.defrontiersin.org.
Q & A
Q. What experimental approaches are recommended for synthesizing (10S)-Juvenile Hormone III acid diol with high stereochemical purity?
The enzymatic synthesis using recombinant epoxide hydrolases (e.g., from Mus musculus) is preferred to avoid stereoisomer contamination. This method selectively converts the 10R enantiomer of Juvenile Hormone III (JH III) into the 10S enantiomer of JH III diol, leveraging the enzyme's substrate specificity. LC-MS/MS analysis (C18 column with 80% methanol elution) is critical for verifying product purity and distinguishing between stereoisomers like 7,10-DiHOME and (10S)-HPOME .
Q. How can researchers detect and quantify this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, chromatographic separation using a C18 column with methanol gradients resolves (10S)-HOME (m/z 297.3) and (10S)-HPOME (m/z 313.3). Full-scan MS/MS ensures specificity, while isotopic labeling or internal standards (e.g., deuterated analogs) improve quantification accuracy .
Q. What structural features of this compound influence its binding to insect hormone receptors?
The hydroxyl groups at C10 and C11 are critical. Molecular modeling shows these groups form hydrogen bonds with main-chain carbonyl oxygens of Phe-259 and Phe-311 in JH esterase binding pockets. Steric hindrance prevents interaction with Thr-314, highlighting the importance of stereochemistry in receptor compatibility .
Advanced Research Questions
Q. How does this compound intersect with carbohydrate metabolism in Drosophila melanogaster under Wolbachia infection?
Wolbachia infection elevates JH III acid diol levels, which correlate with upregulated glycolysis genes (Gapdh, Adh) and depletion of trehalose/glycogen. JH III acid diol may mediate cross-talk between JH signaling and carbohydrate catabolism, as blocking JH synthesis disrupts glucose-trehalose balance. Experimental validation requires RNAi knockdown of JH biosynthetic enzymes (e.g., JHEH) paired with metabolomic profiling .
Q. What contradictions exist between in vitro and in vivo data on the role of (10S)-JH III acid diol in cantharidin biosynthesis?
In vitro studies suggest JH III acid diol is a direct precursor for cantharidin in Epicauta chinensis. However, RNAi knockdown of JHEH (which generates JH III acid diol) reduces cantharidin production in vivo, while JH III supplementation fails to restore levels. This implies context-dependent regulation, possibly involving unidentified intermediates or compartmentalized metabolism in specialized glands .
Q. What methodological challenges arise in resolving the stereochemical configuration of JH III acid diol derivatives?
Enzymatic epoxidation/hydrolysis avoids racemization but may introduce artifacts during extraction (e.g., acid-catalyzed isomerization). Nuclear Overhauser Effect (NOE) NMR or chiral-phase LC-MS/MS are essential to confirm configurations. For example, Aspergillus niger epoxide hydrolase produces (R)-diols, while mouse homologs yield (S)-enantiomers, necessitating species-specific enzyme selection .
Q. How does JH III acid diol modulate transcriptional networks in insect development?
JH III acid diol suppresses metamorphosis by inhibiting Broad-Complex (Br-C) transcription factors. Experimental designs should integrate ChIP-seq (to map JH receptor binding sites) with RNA-seq of tissues (e.g., fat body) treated with JH III acid diol analogs. Note that tissue-specific degradation by JHEH may confound systemic dosing results .
Methodological Best Practices
Q. How should researchers address batch variability in JH III acid diol extraction from insect hemolymph?
- Standardization : Include internal controls (e.g., spiked deuterated JH III acid diol) to correct for recovery rates.
- Solvent System : Use ice-cold acetonitrile:methanol (7:3) to inhibit esterase activity during hemolymph collection.
- Validation : Compare extraction efficiency across ≥3 biological replicates using LC-MS/MS peak area ratios .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in JH III acid diol assays?
Non-linear regression (e.g., four-parameter logistic model) is ideal for EC50/IC50 determination. For RNAi knockdown studies, mixed-effects models account for individual variability in insect cohorts. Pairwise comparisons require Bonferroni correction to mitigate Type I errors .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on JH III acid diol’s role in apoptosis?
While in vitro studies in renal cells implicate (±)9(10)-DiHOME (a structural analog) as pro-apoptotic, JH III acid diol in Drosophila testes enhances spermatogenesis. Context-dependent effects may arise from tissue-specific receptor isoforms (e.g., Methoprene-tolerant vs. USP). Researchers should validate findings using tissue-specific RNAi and isoform-selective agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
